REACTION_CXSMILES
|
C1(C(O)=O)CC1.[C:7]([N:12]1[CH2:17][CH2:16][CH:15]([NH:18][C:19]([NH:21][C:22]2[CH:27]=[CH:26][C:25]([C:28]([F:31])([F:30])[F:29])=[CH:24][CH:23]=2)=[O:20])[CH2:14][CH2:13]1)(=[O:11])[CH:8]([CH3:10])[CH3:9]>>[CH:8]1([C:7]([N:12]2[CH2:13][CH2:14][CH:15]([NH:18][C:19]([NH:21][C:22]3[CH:23]=[CH:24][C:25]([C:28]([F:31])([F:29])[F:30])=[CH:26][CH:27]=3)=[O:20])[CH2:16][CH2:17]2)=[O:11])[CH2:10][CH2:9]1
|
Name
|
|
Quantity
|
36 mg
|
Type
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reactant
|
Smiles
|
C1(CC1)C(=O)O
|
Name
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1-(1-isobutyrylpiperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(C(C)C)(=O)N1CCC(CC1)NC(=O)NC1=CC=C(C=C1)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)N1CCC(CC1)NC(=O)NC1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.31 mmol | |
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |